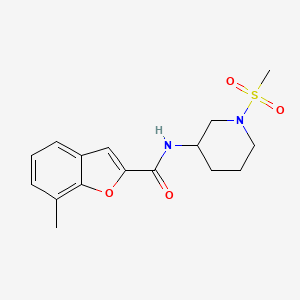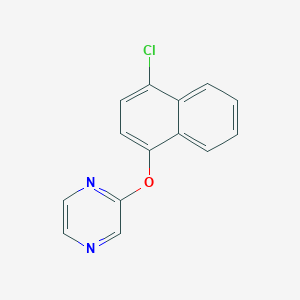
N-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide: is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
N-Alkylation: The indole nitrogen is then alkylated with cyclopentyl bromide in the presence of a base such as potassium carbonate.
Carboxamide Formation: The carboxamide group is introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted indole derivatives with various functional groups at the 3-position.
Scientific Research Applications
Chemistry: N-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide is used as a building block in the synthesis of more complex molecules. Its indole core makes it a versatile intermediate in organic synthesis .
Biology: The compound has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties . Indole derivatives are known to interact with various biological targets, making them valuable in drug discovery.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets in the body. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2,3-Dimethyl-1H-indole-5-carboxamide: Lacks the cyclopentyl group, which may affect its biological activity and binding affinity.
N-cyclopentyl-1H-indole-5-carboxamide: Lacks the 2,3-dimethyl substitution, which may influence its chemical reactivity and biological properties.
Uniqueness: N-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide is unique due to the presence of both the cyclopentyl group and the 2,3-dimethyl substitution on the indole ring. These structural features can significantly impact its chemical reactivity, biological activity, and potential therapeutic applications .
Properties
IUPAC Name |
N-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-10-11(2)17-15-8-7-12(9-14(10)15)16(19)18-13-5-3-4-6-13/h7-9,13,17H,3-6H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSKKHMYVYZGAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57263646 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide](/img/structure/B7535443.png)
![7-methyl-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7535447.png)
![5-(4-Chlorophenyl)-5-methyl-3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7535449.png)
![(4-Oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetate](/img/structure/B7535454.png)
![2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide](/img/structure/B7535468.png)

![3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide](/img/structure/B7535489.png)




![4-[2-(4,5-Dichloro-6-oxopyridazin-1-yl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7535552.png)
![5-chloro-N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1H-indole-2-carboxamide](/img/structure/B7535554.png)
![2-(carbamoylamino)-N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]propanamide](/img/structure/B7535560.png)
